molecular formula C23H23N5O2 B11194353 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one

Cat. No.: B11194353
M. Wt: 401.5 g/mol
InChI Key: WSXXNMMFEXPPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The most common approach includes the following steps :

    Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

    Formation of Quinazolinone: Treatment of benzoxazinones with ammonia solution yields quinazolinone derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Types of Reactions

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidation: Agents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while reduction may produce reduced quinazolinone derivatives.

Scientific Research Applications

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one has several scientific research applications :

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-[(3-methylphenyl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C23H23N5O2/c1-13-7-5-8-16(11-13)12-18-15(3)25-23(27-21(18)29)28-22-24-14(2)17-9-6-10-19(30-4)20(17)26-22/h5-11H,12H2,1-4H3,(H2,24,25,26,27,28,29)

InChI Key

WSXXNMMFEXPPIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(N=C(NC2=O)NC3=NC(=C4C=CC=C(C4=N3)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.